(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione
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Overview
Description
5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H)-DIONE is a complex organic compound characterized by its unique structure, which includes a nitrobenzodioxole moiety and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H)-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Nitrobenzodioxole Moiety: This can be achieved through nitration of benzodioxole derivatives using nitric acid and sulfuric acid under controlled conditions.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through cyclization reactions involving appropriate precursors such as glyoxal, ammonia, and formaldehyde.
Coupling Reaction: The final step involves coupling the nitrobenzodioxole moiety with the imidazole ring under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H)-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitrobenzodioxole derivatives with higher oxidation states.
Reduction: Formation of amino derivatives of the compound.
Substitution: Formation of substituted nitrobenzodioxole derivatives.
Scientific Research Applications
5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H)-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H)-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
- 1,3-Benzodioxole, 5-nitro-
Uniqueness
5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H)-DIONE is unique due to its combination of a nitrobenzodioxole moiety and an imidazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C11H7N3O6 |
---|---|
Molecular Weight |
277.19 g/mol |
IUPAC Name |
(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H7N3O6/c15-10-6(12-11(16)13-10)1-5-2-8-9(20-4-19-8)3-7(5)14(17)18/h1-3H,4H2,(H2,12,13,15,16)/b6-1- |
InChI Key |
OHRZGKAPNHFJMD-BHQIHCQQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)NC(=O)N3)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)N3)[N+](=O)[O-] |
Origin of Product |
United States |
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